Rebaudioside D

Catalog No.
S541150
CAS No.
63279-13-0
M.F
C50H80O28
M. Wt
1129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebaudioside D

CAS Number

63279-13-0

Product Name

Rebaudioside D

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C50H80O28

Molecular Weight

1129.2 g/mol

InChI

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3

InChI Key

RPYRMTHVSUWHSV-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Rebaudioside D

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Description

The exact mass of the compound Rebaudioside D is 1128.4836 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rebaudioside D (Reb D) is a steviol glycoside, a type of natural sweetener found in the Stevia rebaudiana Bertoni plant. While Reb D is one of many steviol glycosides, it is the sweetest and most abundant, making it a key component of stevia leaf extracts used as a sugar substitute []. Scientific research on Reb D is ongoing, with a focus on its potential health benefits and applications beyond sweetening.

Antidiabetic Properties

Several studies suggest Reb D may have antidiabetic properties. In animal models, Reb D supplementation has been shown to improve blood sugar control, reduce insulin resistance, and protect pancreatic beta cells, which are responsible for insulin production [, ]. However, more human trials are needed to confirm these findings and determine the effectiveness of Reb D for managing diabetes in humans.

Anti-inflammatory Effects

Reb D may also possess anti-inflammatory properties. Test-tube studies have shown that Reb D can reduce the production of inflammatory markers in immune cells []. Further research is needed to explore the potential anti-inflammatory effects of Reb D in vivo (living organisms) and its potential role in managing chronic inflammatory conditions.

Other Areas of Research

Scientific research is also exploring other potential applications of Reb D. These include:

  • Antioxidant effects: Some studies suggest Reb D may have antioxidant properties, which could offer protection against cellular damage [].
  • Cognitive health: Early research suggests Reb D may improve memory and learning, although more studies are needed [].
  • Cancer research: In vitro studies have shown that Reb D may have anti-cancer properties, but further research is needed to determine its potential effectiveness [].

Rebaudioside D is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetening properties. It is characterized by its high sweetness intensity, which is approximately 200 times that of sucrose, while being virtually calorie-free. Rebaudioside D has gained attention as a potential sugar substitute due to its favorable taste profile and low glycemic index, making it suitable for various dietary needs, including those of diabetics and individuals seeking to reduce caloric intake .

The synthesis of rebaudioside D primarily involves glycosylation reactions where glucose moieties are added to the steviol backbone. The key enzymatic reactions include:

  • Conversion from Stevioside: Rebaudioside D can be produced from stevioside through a multi-enzyme system involving glucosyltransferases. The enzymes facilitate the transfer of glucose units to stevioside, ultimately yielding rebaudioside D .
  • Bioconversion from Rebaudioside A: Another pathway involves the conversion of rebaudioside A to rebaudioside D, which requires specific glycosyltransferases such as UGTSL2 and YojK. These enzymes catalyze the addition of glucose units to the existing structure of rebaudioside A .

Rebaudioside D exhibits several biological activities beyond its sweetening properties:

  • Antioxidant Activity: Studies have indicated that rebaudioside D possesses antioxidant properties, which may contribute to its potential health benefits.
  • Anti-inflammatory Effects: Preliminary research suggests that it may help reduce inflammation markers in biological systems .
  • Glycemic Control: Due to its low glycemic index, rebaudioside D does not raise blood sugar levels significantly, making it an attractive sweetener for diabetic patients .

The synthesis of rebaudioside D can be achieved through both natural extraction and biotechnological methods:

  • Natural Extraction: Obtained directly from Stevia rebaudiana leaves, although this method yields low concentrations.
  • Enzymatic Synthesis:
    • Using engineered glycosyltransferases like UGTSL2 and YojK, which enhance the conversion efficiency from stevioside or rebaudioside A.
    • Optimization of reaction conditions (e.g., temperature, substrate concentration) significantly increases yields; for example, one study reported yields as high as 91.29% under optimized conditions .

Rebaudioside D is primarily used in food and beverage industries as a natural sweetener. Its applications include:

  • Food Products: Used in low-calorie foods, beverages, and dietary supplements.
  • Pharmaceuticals: Potential use in formulations requiring sweetening without added calories.
  • Cosmetics: Investigated for use in cosmetic products due to its potential antioxidant properties .

Rebaudioside D shares structural similarities with other steviol glycosides. Below is a comparison highlighting its uniqueness:

CompoundSweetness IntensitySourceSolubilityUnique Features
Rebaudioside A200-300 times sucroseStevia rebaudianaHighMost commonly used steviol glycoside
Rebaudioside M150-200 times sucroseStevia rebaudianaModerateLess bitter than Rebaudioside A
Stevioside50-100 times sucroseStevia rebaudianaLowPrecursor to other steviol glycosides
Dulcoside C30-50 times sucroseStevia speciesModerateContains rhamnose moieties
Dulcoside D30-50 times sucroseStevia speciesModerateSimilar structure with unique oligosaccharides

Rebaudioside D stands out due to its balanced sweetness profile and lower bitterness compared to other steviol glycosides like rebaudioside M and stevioside. Its unique synthesis pathways also contribute to its distinctiveness in applications as a natural sweetener .

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-4.4

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

17

Exact Mass

1128.48361189 g/mol

Monoisotopic Mass

1128.48361189 g/mol

Heavy Atom Count

78

Appearance

Solid powder

Melting Point

283 - 286 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1SU114WXBX

Dates

Modify: 2023-08-15
1. Chen, L., Sun, P., Zhou, F., et al. Synthesis of rebaudioside D, using glycosyltransferase UGTSL2 and in situ UDP-glucose regeneration. Food Chem. 259, 286-291 (2018).
2. Prakash, I., Campbell, M., and Chaturvedula, V.S.P. Catalytic hydrogenation of the sweet principles of Stevia rebaudiana, Rebaudioside B, Rebaudioside C, and Rebaudioside D and sensory evaluation of their reduced derivatives. Int. J. Mol. Sci. 13(11), 15126-15136 (2012).
3. Purkayastha, S., Markosyan, A., Prakash, I., et al. Steviol glycosides in purified stevia leaf extract sharing the same metabolic fate. Regul. Toxicol. Pharmacol. 77, 125-133 (2016).
4. Brusick, D.J. A critical review of the genetic toxicity of steviol and steviol glycosides. Food Chem. Toxicol. 46(Suppl 7), S83-S91 (2008).

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